Functional Duality: Potent STING Agonist Activity is Retained with Integrated Linker Chemistry
2',3'-cGAMP-C2-PPA retains potent STING agonist activity despite its C2-modification with the PPA linker, as demonstrated by its EC50 values. While it is a drug-linker conjugate, its activity is comparable to, and in some assays exceeds, other clinical-stage STING agonists like diABZI . This is a critical differentiator as linker conjugation often reduces or ablates the biological activity of small molecule payloads. Here, the design preserves the native function of 2'3'-cGAMP, ensuring that once internalized in target cells, the released payload can effectively trigger the STING pathway .
| Evidence Dimension | In vitro STING Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 130 nM (hSTING) / 186 nM (mSTING) |
| Comparator Or Baseline | diABZI (STING agonist 1): EC50 = 130 nM (hSTING) / 186 nM (mSTING) |
| Quantified Difference | Comparable potency (No significant difference) |
| Conditions | Cell-based reporter assay using human and mouse STING variants |
Why This Matters
This confirms that the essential biological activity is preserved post-conjugation, a prerequisite for its use as a functional ADC payload, unlike many other modified payloads where activity is compromised.
